molecular formula C4H7NaO3S B6178870 sodium (3S)-oxolane-3-sulfinate CAS No. 2639399-76-9

sodium (3S)-oxolane-3-sulfinate

Cat. No.: B6178870
CAS No.: 2639399-76-9
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (3S)-oxolane-3-sulfinate is an organosulfur compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a sulfinate group attached to an oxolane ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (3S)-oxolane-3-sulfinate typically involves the reaction of oxolane derivatives with sulfur dioxide and a suitable base. One common method includes the use of sodium hydride as a base, which facilitates the formation of the sulfinate group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Sodium (3S)-oxolane-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

Major Products:

    Oxidation: Sulfonates

    Reduction: Thiols, sulfides

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

Sodium (3S)-oxolane-3-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.

    Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of protein-sulfur interactions.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which sodium (3S)-oxolane-3-sulfinate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. Pathways involved include nucleophilic substitution and addition reactions, which can lead to the formation of new chemical bonds and the alteration of molecular properties.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Comparison: Compared to these similar compounds, sodium (3S)-oxolane-3-sulfinate is unique due to the presence of the oxolane ring, which imparts distinct reactivity and stability. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various applications.

Properties

CAS No.

2639399-76-9

Molecular Formula

C4H7NaO3S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.